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Compound of Interest

Compound Name: ML303

Cat. No.: B2935589

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activity of ML303, a potent small-molecule inhibitor of the influenza A non-
structural protein 1 (NS1). All quantitative data is presented in structured tables, and detailed
experimental methodologies are provided for key assays. Signaling pathways and experimental
workflows are illustrated using Graphviz diagrams.

Chemical Structure and Properties

ML303, with the chemical name 2-Methoxy-4-(3-methyl-1-(4-(trifluoromethyl)phenyl)-1H-
pyrazolo[3,4-b]pyridin-4-yl)phenol, is a novel heterocyclic compound identified as a potent
inhibitor of the influenza A NS1 protein. Its chemical and physical properties are summarized in
the table below.
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Chemical Name

2-Methoxy-4-(3-methyl-1-(4-
(trifluoromethyl)phenyl)-1H-
pyrazolo[3,4-b]pyridin-4-

yl)phenol

Synonym ML303

Molecular Formula C21H16F3N302 [1]

Molecular Weight 399.37 g/mol [1]

CAS Number 1638211-04-7 [1]

Appearance White to beige powder [1]

Solubility Soluble in DMSO (20 mg/mL) [1]
CC1=NN(C2=CC=C(C(F)

SMILES (F)F)C=C2)C3=NC=CC(C4=C [1]
C=C(0O)C(0C)=C4)=C31
INChI=1S/C21H16F3N302/c1-
12-19-16(13-3-8-17(28)18(11-
13)29-2)9-10-25-20(19)27(26-

InChl [1]

12)15-6-4-14(5-7-
15)21(22,23)24/h3-11,28H,1-
2H3

Biological Activity and Mechanism of Action

ML303 is a potent inhibitor of the influenza A non-structural protein 1 (NS1), a key virulence

factor that counteracts the host's antiviral immune response. By inhibiting NS1, ML303 restores

the host's ability to mount an effective defense against the virus.

Parameter Value
Target Influenza A Non-Structural Protein 1 (NS1)
ICso 155 nM
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Signaling Pathways Modulated by Influenza NS1

The influenza NS1 protein interferes with multiple host signaling pathways to facilitate viral
replication and evade the immune system. The primary pathways affected are the RIG-I-
mediated interferon production and the PI3K/Akt survival pathway.

The retinoic acid-inducible gene | (RIG-) is a key cytosolic sensor that detects viral RNA and
initiates an antiviral signaling cascade, leading to the production of type I interferons (IFN-a/p).
NS1 effectively shuts down this pathway at multiple points. ML303, by inhibiting NS1, is
expected to restore this antiviral signaling.

Click to download full resolution via product page

Figure 1: Simplified RIG-I signaling pathway and the inhibitory role of NS1.

To ensure its survival and replication within the host cell, the influenza virus activates the
PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis. The NS1
protein plays a crucial role in this activation.
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Figure 2: The role of NS1 in activating the pro-survival PI3K/Akt signaling pathway.

Experimental Protocols
Synthesis of ML303

A detailed, step-by-step experimental protocol for the synthesis of ML303 (2-Methoxy-4-(3-
methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)phenol) is not publicly
available in the searched literature. However, the synthesis of similar pyrazolo[3,4-b]pyridine
derivatives generally involves a multi-step process. A plausible synthetic route is outlined
below, based on general methods for this class of compounds.

General Synthetic Strategy

Stamn_g Materials . Condensation to form Reaction with a Cyclization to form Functional group
(e.g., substituted hydrazine, ML303
B-ketoester) Pyrazolone Intermediate 1,3-dicarbonyl compound Pyrazolo[3,4-b]pyridine core interconversion/coupling

Click to download full resolution via product page

Figure 3: A generalized workflow for the synthesis of pyrazolo[3,4-b]pyridine derivatives.

Note: This represents a generalized approach. The specific reagents, reaction conditions, and
purification methods for the synthesis of ML303 would require access to the primary synthetic

chemistry literature, which was not identified in the search.
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NS1 Inhibition Assay: Fluorescence Polarization

The inhibitory activity of ML303 against the influenza NS1 protein was likely determined using a
fluorescence polarization (FP)-based binding assay. This method measures the ability of a test
compound to disrupt the interaction between NS1 and its double-stranded RNA (dsRNA)
binding partner.

Principle: A small, fluorescently labeled dsRNA molecule tumbles rapidly in solution, resulting in
low fluorescence polarization. When bound by the much larger NS1 protein, the tumbling rate
of the complex is significantly slower, leading to a high fluorescence polarization signal. An
inhibitor that disrupts this interaction will cause a decrease in the fluorescence polarization.

Materials:

Purified, recombinant influenza A NS1 protein

o Fluorescein-labeled dsRNA oligonucleotide (e.g., 16-mer)

o Assay buffer (e.g., 50 mM HEPES, 150 mM NacCl, 10% glycerol, 5 mM MgClz, 2 mM TCEP,
pH 7.4)

e ML303 or other test compounds dissolved in DMSO

o 384-well, non-stick microplates

e A microplate reader capable of measuring fluorescence polarization
Procedure:

e Compound Preparation: Prepare a serial dilution of ML303 in DMSO. Further dilute the
compounds in assay buffer to the desired final concentrations.

o Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add the
fluorescently labeled dsRNA to a final concentration of approximately 10 nM. c. Add the
purified NS1 protein to a concentration that yields a significant FP signal shift upon binding to
the dsRNA (this needs to be empirically determined, but is typically in the low nanomolar
range). d. Add the serially diluted ML303 or control vehicle (DMSO). e. The final assay
volume is typically 20-50 pL.
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 Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes)
to allow the binding reaction to reach equilibrium.

» Measurement: Measure the fluorescence polarization of each well using a plate reader with
appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 535 nm
emission).

o Data Analysis: a. The data is typically normalized to the controls (0% inhibition for NS1 +
dsRNA + DMSO; 100% inhibition for dSRNA + DMSO). b. The ICso value is determined by
plotting the percent inhibition against the logarithm of the ML303 concentration and fitting the
data to a four-parameter logistic equation.

Physicochemical Properties

Experimentally determined physicochemical properties such as the acid dissociation constant
(pKa) and the logarithm of the octanol-water partition coefficient (LogP) for ML303 are not
readily available in the public domain. These parameters are crucial for understanding the
pharmacokinetic and pharmacodynamic properties of a drug candidate.

Property Value Method
pKa Not experimentally determined
LogP Not experimentally determined

General Methodologies for Determination:

o pKa: Can be determined experimentally using methods such as potentiometric titration, UV-
Vis spectrophotometry, or capillary electrophoresis.

e LogP: The octanol-water partition coefficient is typically determined using the shake-flask
method followed by quantification of the compound in each phase by HPLC or UV-Vis
spectroscopy.

Conclusion
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ML303 is a promising lead compound for the development of novel anti-influenza therapeutics.
Its potent inhibition of the viral NS1 protein offers a mechanism to counteract viral immune
evasion strategies. Further studies are warranted to fully elucidate its in vivo efficacy, safety
profile, and pharmacokinetic properties. The development of a detailed and scalable synthetic
route will also be critical for its advancement as a potential drug candidate. The lack of publicly
available experimental data on its synthesis and key physicochemical properties highlights the
need for further research in these areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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